

Preliminary Toxicity Screening of Fluoxastrobin (C₂₁H₁₆ClFN₄O₅)

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Compound of Interest

Compound Name: C₂₁H₁₉ClFN₃O₃S

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An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary toxicity profile of Fluoxastrobin, a broad-spectrum strobilurin fungicide. The chemical formula C₂₁H₁₉ClFN₃O₃S provided in the query is likely a typographical error, as the widely documented formula for Fluoxastrobin is C₂₁H₁₆ClFN₄O₅[1][2][3]. This document is intended for researchers, scientists, and drug development professionals, summarizing key toxicity data, experimental methodologies, and mechanisms of action based on available public data.

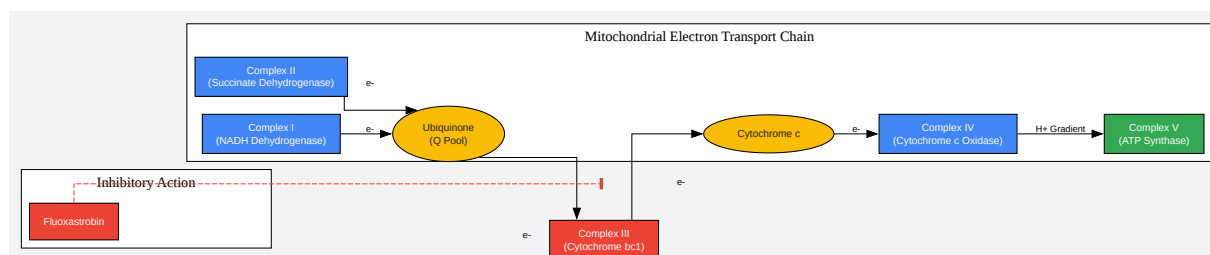
Executive Summary

Fluoxastrobin is a fungicide used to control a variety of fungal diseases on a wide range of agricultural crops and turf[4][5]. It functions by inhibiting mitochondrial respiration in fungi[5][6]. Toxicological assessments indicate that Fluoxastrobin has low acute toxicity via oral, dermal, and inhalation routes[7][8]. The dog has been identified as the most sensitive species in repeated-dose studies, with the liver being a primary target organ[4]. There is no evidence of carcinogenicity, mutagenicity, neurotoxicity, or immunotoxicity[4][7].

Mechanism of Action: Mitochondrial Respiration Inhibition

Fluoxastrobin belongs to the Quinone Outside Inhibitors (QoIs) class of fungicides, also known as strobilurins[6]. Its mode of action involves the inhibition of the mitochondrial cytochrome-bc1

complex, also known as Complex III, in the electron transport chain[5]. By binding to the Qo site of this complex, Fluoxastrobin blocks the transfer of electrons from ubiquinone to cytochrome c. This interruption of the electron transport chain halts the production of ATP, the cell's primary energy source, ultimately leading to fungal cell death[5].



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Figure 1: Fluoxastrobin's inhibition of the mitochondrial electron transport chain.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity endpoints for Fluoxastrobin based on studies conducted in various species.

Table 1: Acute Toxicity of Fluoxastrobin

Study Type	Species	Endpoint	Value	Reference
Oral	Rat	LD ₅₀	> 5000 mg/kg	[1]
Dermal	Rat	LD ₅₀	> 5000 mg/kg	[1]
Inhalation	Rat	LC ₅₀	> 2170 mg/m ³	

| Oral | Bobwhite Quail | LD₅₀ | > 2000 mg/kg |[2] |

Table 2: Subchronic and Chronic Toxicity Points of Departure

Study Duration	Species	NOAEL (No-Observed-Adverse-Effect-Level)	LOAEL (Lowest-Observed-Adverse-Effect-Level)	Key Effects at LOAEL	Reference
90-Day	Dog	3.0 mg/kg/day	24 mg/kg/day	Reduced body-weight gain, liver and kidney effects.	[4][7]
1-Year	Dog	1.5 mg/kg/day	7.7 - 8.1 mg/kg/day	Body weight reductions, liver toxicity (cholestasis).	[4][8]

| Reproduction | Rat | 1000 ppm (parental & offspring) | >10000 ppm (reproductive) |
Decreased body weights, delayed preputial separation. | |

Table 3: Ecotoxicity of Fluoxastrobin

Species	Endpoint (96 hr)	Value	Reference
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	LC ₅₀	0.44 mg/L	[2]
Bluegill Sunfish (<i>Lepomis macrochirus</i>)	LC ₅₀	0.97 mg/L	[2]
Common Carp (<i>Cyprinus carpio</i>)	LC ₅₀	0.57 mg/L	[2][9]

| Sheepshead Minnow (*Cyprinodon variegatus*) | LC₅₀ | > 1.374 mg/L |[9] |

Summary of Toxicological Profile

- **Acute Toxicity:** Fluoxastrobin exhibits low acute toxicity through oral, dermal, and inhalation routes of exposure[7][8]. It is not a dermal irritant or sensitizer but can cause mild eye irritation[7][8].
- **Subchronic and Chronic Toxicity:** The dog is the most sensitive species in repeated-dose studies[4]. The primary target organ is the liver, with effects such as cholestasis observed[4]. Kidney effects and reductions in body weight gain have also been noted at higher doses[7].
- **Carcinogenicity:** Fluoxastrobin is classified as "Not Likely to be Carcinogenic to Humans" based on the absence of treatment-related tumors in long-term studies in rats and mice[4][7].
- **Mutagenicity:** It has tested negative in a battery of genotoxicity assays, indicating no concern for mutagenicity[7].
- **Neurotoxicity:** Studies have shown no indication that Fluoxastrobin is a neurotoxic chemical[4][7][8].
- **Reproductive and Developmental Toxicity:** No increased susceptibility to prenatal or postnatal exposure has been observed. No effects on reproduction were noted, and developmental effects were not seen in rat and rabbit studies[4][8].

Experimental Protocols

While full, detailed study reports are proprietary, the methodologies can be summarized based on standard regulatory guidelines (e.g., OECD, EPA) that are typically followed for pesticide registration.

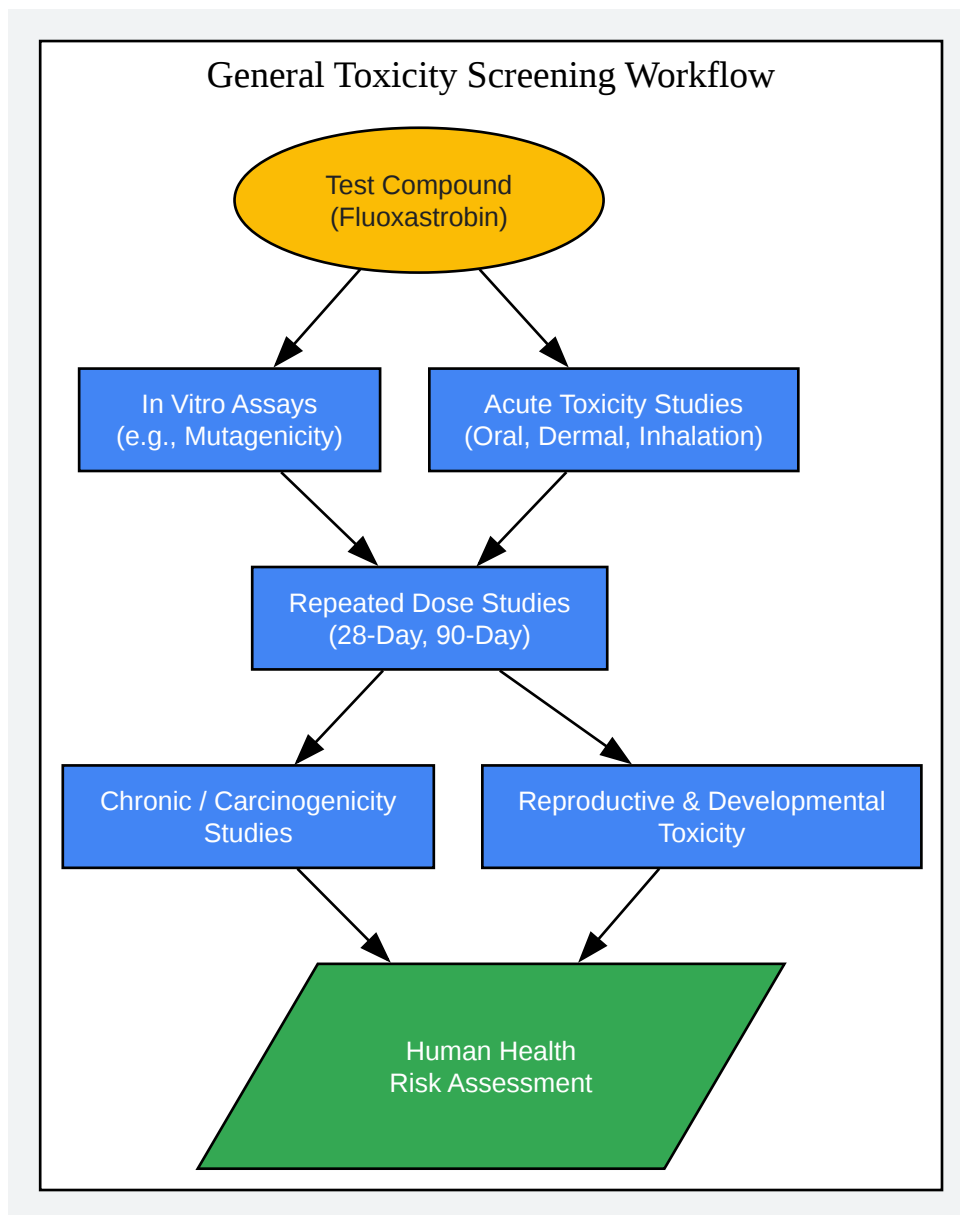
5.1 Acute Oral Toxicity (LD₅₀) This study is generally performed according to OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

- **Test Animals:** Typically, young adult female rats are used.
- **Procedure:** The test substance is administered in a single dose by gavage. Animals are fasted prior to dosing. A stepwise procedure is used where the results of a small number of animals determine the dosing for the next step.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Endpoint:** The LD₅₀ (median lethal dose) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. For Fluoxastrobin, the LD₅₀ was greater than the limit dose of 5000 mg/kg[1].

5.2 90-Day Oral Toxicity Study (Subchronic) This study is generally performed according to OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).

- **Test Animals:** Commonly conducted in rats and a non-rodent species, such as dogs[4][7]. Multiple dose groups and a control group are used.
- **Procedure:** The test substance is administered daily via the diet or by gavage for 90 days.
- **Observations:** Detailed observations are made, including clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.
- **Pathology:** At the end of the study, all animals undergo a full necropsy. Organs are weighed, and tissues are examined microscopically.
- **Endpoints:** The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined. For the 90-day dog study, the NOAEL was

3.0 mg/kg/day[4].



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Figure 2: A generalized workflow for toxicological screening of a new chemical.

5.3 Carcinogenicity Study This study is generally performed according to OECD Guideline 451 (Carcinogenicity Studies).

- **Test Animals:** Long-term studies (e.g., 18-24 months) are conducted in two rodent species, typically rats and mice[4].

- Procedure: The test substance is administered daily in the diet to several dose groups and a control group for the majority of their lifespan.
- Observations: Animals are monitored for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are recorded regularly.
- Pathology: A complete histopathological examination of all organs and tissues from all animals is performed to identify any neoplastic (tumorous) and non-neoplastic lesions.
- Endpoint: The study aims to identify any potential for the substance to cause cancer. Fluoxastrobin showed no evidence of carcinogenicity in these studies[4].

Conclusion

The preliminary toxicity screening of Fluoxastrobin reveals a profile of low acute toxicity. In repeated-dose studies, the liver is the primary target organ, particularly in dogs. The compound is not considered to be carcinogenic, mutagenic, neurotoxic, or a reproductive/developmental toxicant at doses relevant to human exposure. This toxicological profile, established through a comprehensive set of standardized studies, supports its registration and use as a fungicide when applied according to safety guidelines.

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